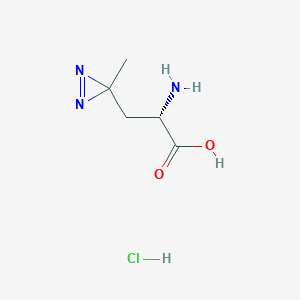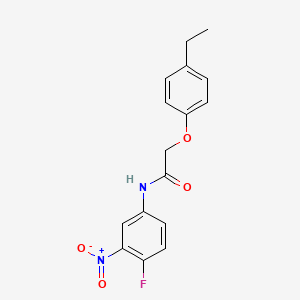
SJ000291942
Vue d'ensemble
Description
SJ000291942 est un composé chimique connu pour son rôle d'activateur de la voie de signalisation canonique des protéines morphogénétiques osseuses. Les protéines morphogénétiques osseuses sont des membres de la famille des facteurs de croissance transformants bêta de molécules de signalisation sécrétées. This compound a montré qu'il induit la différenciation des myoblastes C2C12 en ostéoblastes d'une manière cohérente avec l'activation de la protéine morphogénétique osseuse 4 .
Mécanisme D'action
Target of Action
SJ000291942, also known as CBMicro_010677 or 2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide, is an activator of the canonical bone morphogenetic proteins (BMP) signaling pathway . BMPs are members of the transforming growth factor beta (TGFβ) family of secreted signaling molecules . These proteins play a crucial role in a variety of biological processes, including cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets, the BMPs, to activate the canonical BMP signaling pathway . This compound has been shown to induce phosphorylation of SMAD1/5/8 in serum-free medium . It also induces the phosphorylated Extracellular Signal-regulated protein Kinase, ERK1/2 (P-ERK1/2), revealing a clear induction of this protein by this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the BMP signaling pathway . This pathway is part of the larger TGFβ signaling network. Activation of this pathway by this compound leads to an increase in the expression of bmp2b and szl . These are target genes of the BMP signaling pathway, suggesting that this compound activates this pathway .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 2 mg/ml . This suggests that the compound may have good bioavailability.
Result of Action
The activation of the BMP signaling pathway by this compound has several cellular effects. For instance, it has been shown to cause ventralization of zebrafish embryos, a process consistent with increased BMP signaling activity . Moreover, this compound has been found to stimulate increased expression of the BMP target genes, bmp2b and szl .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions
Analyse Biochimique
Biochemical Properties
SJ000291942 plays a crucial role in biochemical reactions, particularly in the BMP signaling pathway . It interacts with enzymes, proteins, and other biomolecules involved in this pathway. For instance, it activates the phosphorylation of SMAD1/5/8, a group of proteins that act as signal transducers and transcriptional modulators in the BMP pathway . It also induces the phosphorylated Extracellular Signal-regulated protein Kinase, ERK1/2 (P-ERK1/2) by this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the BMP pathway . It also impacts gene expression, as it causes an increase in bmp2b and szl expression . These genes are involved in the BMP signaling pathway, suggesting that this compound can influence cellular metabolism through this pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the BMP signaling pathway . It activates the phosphorylation of SMAD1/5/8, leading to the activation of the BMP pathway . Furthermore, it induces the phosphorylated Extracellular Signal-regulated protein Kinase, ERK1/2 (P-ERK1/2) by this compound . These interactions at the molecular level result in changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in the BMP signaling pathway, a metabolic pathway that plays a crucial role in various biological processes
Méthodes De Préparation
La voie de synthèse de SJ000291942 implique la réaction du 2-(4-éthylphénoxy)-N-(4-fluoro-3-nitrophényl)-acétamide. Le composé est généralement préparé sous forme de poudre avec une pureté ≥98% comme déterminé par chromatographie liquide haute performance . Le composé est soluble dans le diméthylsulfoxyde et le diméthylformamide, avec une concentration maximale de 30 mg/mL .
Analyse Des Réactions Chimiques
SJ000291942 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs courants, ce qui entraîne la réduction des groupes nitro en groupes amino.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes dans des conditions appropriées.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques pour étudier l'activation des voies de signalisation des protéines morphogénétiques osseuses.
Biologie : Employé dans des études biologiques pour étudier les effets des protéines morphogénétiques osseuses sur la différenciation cellulaire et le développement.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans la régénération osseuse et cartilagineuse en raison de sa capacité à activer la signalisation des protéines morphogénétiques osseuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et composés qui nécessitent l'activation des voies de signalisation des protéines morphogénétiques osseuses .
Mécanisme d'action
This compound exerce ses effets en activant la voie de signalisation canonique des protéines morphogénétiques osseuses. Cette activation conduit à la phosphorylation des protéines SMAD1/5/8, qui migrent ensuite vers le noyau et régulent l'expression des gènes cibles. Le composé induit également la phosphorylation de la protéine kinase régulée par le signal extracellulaire, renforçant encore ses effets de signalisation .
Applications De Recherche Scientifique
SJ000291942 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the activation of bone morphogenetic proteins signaling pathways.
Biology: Employed in biological studies to investigate the effects of bone morphogenetic proteins on cell differentiation and development.
Medicine: Explored for its potential therapeutic applications in bone and cartilage regeneration due to its ability to activate bone morphogenetic proteins signaling.
Industry: Utilized in the development of new materials and compounds that require the activation of bone morphogenetic proteins signaling pathways .
Comparaison Avec Des Composés Similaires
SJ000291942 est unique dans son activation puissante de la voie de signalisation des protéines morphogénétiques osseuses. Des composés similaires comprennent :
Protéine morphogénétique osseuse 4 : Un autre activateur de la voie de signalisation des protéines morphogénétiques osseuses, mais avec des cibles moléculaires et des effets différents.
Composé 3 : Un composé apparenté qui active également la signalisation des protéines morphogénétiques osseuses, mais avec des degrés de puissance et de spécificité variables
This compound se distingue par sa forte puissance et son activation spécifique de la voie de signalisation des protéines morphogénétiques osseuses, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-2-11-3-6-13(7-4-11)23-10-16(20)18-12-5-8-14(17)15(9-12)19(21)22/h3-9H,2,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZJLXPXVFGTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


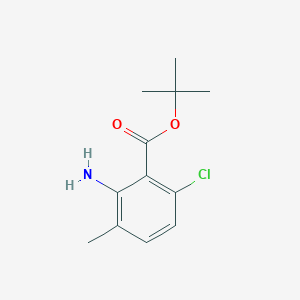

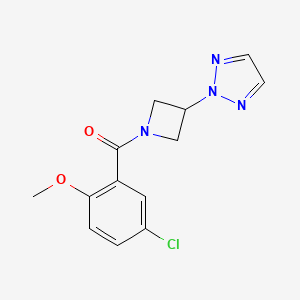
![4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2752630.png)
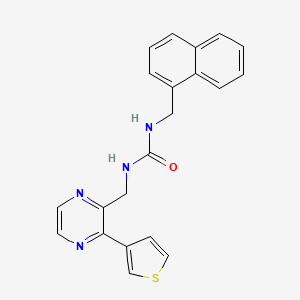
![2-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine](/img/structure/B2752632.png)
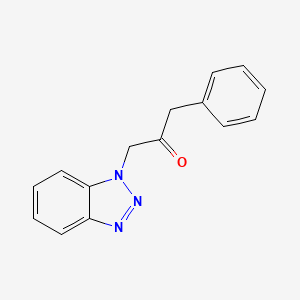
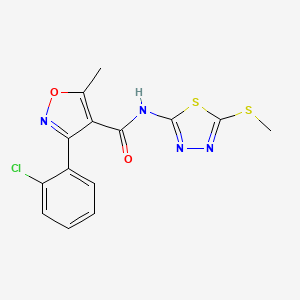




![2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2752645.png)
